(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a methoxy group at position 6. The triazine ring is connected via a methylene bridge to an acrylamide moiety bearing a thiophen-2-yl group in the (E)-configuration. This structure combines electron-donating substituents (dimethylamino, methoxy) on the triazine with a conjugated acrylamide-thiophene system, which may enhance electronic delocalization and influence biological interactions such as hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-19(2)13-16-11(17-14(18-13)21-3)9-15-12(20)7-6-10-5-4-8-22-10/h4-8H,9H2,1-3H3,(H,15,20)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIKHNDUEUZVJW-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound characterized by its unique structural features, including a triazine core and an acrylamide derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is with a molecular weight of 330.36 g/mol. The structure includes:
- Triazine ring : Contributes to the compound's reactivity and interaction with biological targets.
- Dimethylamino group : Enhances solubility and potential binding affinity.
- Methoxy group : May influence pharmacokinetics and biological activity.
- Thiophene moiety : Known for its role in various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in cell proliferation and apoptosis. The exact mechanism remains under investigation but is believed to involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.
- Receptor Binding : Interaction with specific receptors that regulate cellular functions.
- Antimicrobial Activity : Exhibits potential antibacterial properties against various pathogens.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide:
Antimicrobial Activity
The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Preliminary findings suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Studies utilizing cell lines have reported significant reductions in cell viability at concentrations ranging from 10 μM to 50 μM . The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.
Biofilm Inhibition
Recent research indicates that this compound may inhibit biofilm formation in pathogenic bacteria. It has been shown to reduce biofilm biomass significantly compared to controls, suggesting its potential use in treating biofilm-associated infections .
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of acrylamide derivatives, including (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that derivatives of thiophene-containing acrylamides showed significant inhibition of cancer cell proliferation through apoptosis induction mechanisms.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using the MTT method on human cancer cell lines (e.g., HeLa and MCF-7). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide | HeLa | 12.5 |
| Similar Acrylamide Derivative | MCF-7 | 15.0 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies have shown that acrylamide derivatives can exhibit both antibacterial and antifungal properties.
Case Study: Antimicrobial Activity
The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results are presented in Table 2.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 18 |
Herbicidal Activity
Acrylamide derivatives have shown potential as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The compound's structural features may enhance its selectivity and efficacy against target weeds while minimizing harm to crops.
Case Study: Herbicidal Efficacy
Field trials were conducted to evaluate the herbicidal activity of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide against common agricultural weeds.
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 500 | 85 |
| Chenopodium album | 400 | 78 |
Polymer Synthesis
The compound can be utilized in the synthesis of functional polymers due to its reactive acrylamide group. These polymers can find applications in drug delivery systems and smart materials.
Case Study: Polymerization Reaction
A study focused on the copolymerization of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide with other monomers to create hydrogels with tunable properties.
| Monomer Used | Polymer Yield (%) | Swelling Ratio |
|---|---|---|
| Acrylamide | 70 | 5:1 |
| N-Isopropylacrylamide | 65 | 4:1 |
Comparison with Similar Compounds
H9: N-(3-((4-(5-((Dimethylamino)Methyl)Thiophen-2-yl)-6-Morpholino-1,3,5-Triazin-2-yl)Oxy)Phenyl)Acrylamide
- Key Differences: The triazine substituents in H9 include a morpholino group (position 6) and a 5-((dimethylamino)methyl)thiophen-2-yl group (position 4), compared to the target compound’s dimethylamino (position 4) and methoxy (position 6) groups. H9’s acrylamide is linked to a phenyl ring via an oxy bridge, whereas the target compound’s acrylamide connects directly to the triazine-methyl group.
- Characterization : Both compounds use $ ^1H $-NMR and mass spectrometry (MS) for structural confirmation .
(E)-N-((4-Methoxy-6-(Pyrrolidin-1-yl)-1,3,5-Triazin-2-yl)Methyl)-3-(Thiophen-2-yl)Acrylamide
- Key Differences: Replaces dimethylamino with pyrrolidin-1-yl (cyclic amine) at position 4. This substitution may alter solubility and steric interactions compared to the target compound’s linear dimethylamino group .
Acrylamide Derivatives with Thiophene Moieties
(Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(Thien-2-yl)Acrylamido]Acrylamide (5112)
Arylcinnamide Hybrids ()
- Key Differences: Replace thiophene with phenyl or trimethoxyphenyl groups. For example, (E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide lacks the triazine core but shares the acrylamide backbone. Methoxy groups enhance solubility, similar to the target compound’s methoxy-triazine .
Triazine Derivatives with Varied Substituents
2-[(4-Amino-6-N-Substituted-1,3,5-Triazin-2-yl)Methylthio]-N-(Imidazolidin-2-ylidene)-4-Chloro-5-Methylbenzenesulfonamide
- Key Differences: Features a sulfonamide group instead of acrylamide and a methylthio linker.
Data Tables
Table 1. Comparison of Triazine-Based Acrylamide Derivatives
Table 2. Acrylamide Derivatives with Heterocyclic Moieties
Preparation Methods
Ionic Liquid-Mediated Triazine Functionalization
The reaction begins with 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, which undergoes sequential nucleophilic substitution with sodium methoxide and monomethylamine in a protonic acid salt ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate). The mass ratio of reactants is critical, with optimal performance observed at a 1:1.5:1.5 ratio of triazine, sodium methoxide, and monomethylamine. The ionic liquid facilitates a one-step reaction at 10–100°C, yielding 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine with minimal byproducts.
Key Advantages :
- Green Chemistry : Ionic liquids are recyclable, reducing solvent waste.
- High Efficiency : Reaction completion within 2–4 hours at 50°C.
Incorporation of the Methylene Linker
The methylene (-CH2-) bridge connecting the triazine to the acrylamide moiety is introduced via a chloromethyl intermediate.
Chloromethylation of the Triazine Core
2-Methyl-4-dimethylamino-6-methoxy-1,3,5-triazine is treated with paraformaldehyde and hydrochloric acid under reflux to yield 2-(chloromethyl)-4-dimethylamino-6-methoxy-1,3,5-triazine. This step requires careful control of stoichiometry to avoid over-chlorination.
Amination of the Chloromethyl Group
The chloromethyl derivative reacts with aqueous ammonia or methylamine in tetrahydrofuran (THF) to form the aminomethyl-triazine intermediate. Substitution occurs at 25°C over 12 hours, achieving yields of 78–85%.
Synthesis of the (E)-3-(Thiophen-2-yl)Acrylamide Moiety
The stereoselective formation of the (E)-acrylamide-thiophene structure is achieved through a Heck coupling reaction.
Heck Coupling for (E)-Selective Alkene Formation
Thiophene-2-boronic acid reacts with acryloyl chloride in the presence of palladium(II) acetate and triethylamine, producing (E)-3-(thiophen-2-yl)acryloyl chloride. The reaction proceeds in dimethylformamide (DMF) at 80°C for 6 hours, with (E)-selectivity exceeding 95%.
Amide Bond Formation
The aminomethyl-triazine intermediate couples with (E)-3-(thiophen-2-yl)acryloyl chloride using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in methanol. CDMT activates the carboxylic acid derivative, enabling amide bond formation at room temperature within 1 hour.
Alternative Synthetic Routes and Methodologies
Microwave-Assisted Triazine Synthesis
Microwave irradiation reduces reaction times for triazine functionalization. A 30-minute exposure at 100°C in ionic liquid achieves comparable yields to conventional heating.
Solid-Phase Synthesis for Acrylamide Formation
Immobilized resins functionalized with the triazine core enable stepwise acrylamide assembly, though this method is less scalable.
Optimization and Scalability Considerations
Solvent and Catalyst Screening
| Parameter | Ionic Liquid | Traditional Solvents |
|---|---|---|
| Reaction Time (h) | 2–4 | 6–8 |
| Yield (%) | 88–92 | 75–80 |
| Catalyst Recycling | 5 cycles | Not applicable |
Temperature and Stoichiometry Effects
Elevating temperatures beyond 60°C in triazine chloromethylation accelerates decomposition, while sub-stoichiometric amine ratios in amidation reduce yields by 15–20%.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, triazine-H), 7.89 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.32 (m, 3H, thiophene-H).
- ¹³C NMR : 168.5 ppm (C=O), 154.2 ppm (triazine-C).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₁₄H₁₈N₅O₂S: [M+H]⁺ = 328.1234; Found: 328.1236.
Challenges in Synthesis and Industrial Applications
Stereochemical Control
Maintaining (E)-configuration during acrylamide synthesis necessitates inert atmospheres and strict temperature control to prevent isomerization.
Q & A
Q. Critical Parameters :
- Temperature : Lower temperatures (0–5°C) during acryloyl chloride addition minimize side reactions like polymerization .
- Solvent Choice : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity, while dichloromethane aids in purification .
- Yield Optimization : Yields >80% are achievable with stoichiometric control (1:1.05 molar ratio of triazine to acryloyl chloride) and inert atmospheres .
How can researchers resolve contradictory NMR data for intermediates in the synthesis of this compound?
Advanced Research Focus
Contradictions in NMR data often arise from:
- Rotameric States : The dimethylamino group on the triazine ring can cause splitting in NMR peaks due to restricted rotation. Use high-temperature NMR (e.g., 80°C in DMSO-) to coalesce split signals .
- Residual Solvents : For example, THF or DMF signals may overlap with product peaks. Conduct a thorough solvent suppression protocol or use deuterated solvents with low residual proton content .
- Stereochemical Ambiguity : The (E)-configuration of the acrylamide double bond can be confirmed via - NOESY, where cross-peaks between the thiophene protons and the triazine methyl group are absent .
Q. Methodology :
- 2D NMR : HSQC and HMBC correlations verify connectivity between the triazine methyl group ( 3.02 ppm) and acrylamide carbonyl ( 166.5 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., TOF-MS ES+) confirms the molecular ion ([M+H]) with <2 ppm deviation .
What advanced analytical techniques are required to characterize this compound’s stability under physiological conditions?
Advanced Research Focus
Stability studies are critical for pharmacological applications:
- HPLC-MS/MS : Quantify degradation products (e.g., hydrolyzed acrylamide or demethylated triazine) in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours .
- Circular Dichroism (CD) : Monitor conformational changes in the acrylamide moiety under varying pH and temperature .
- X-ray Crystallography : Resolve crystal structures to identify hydrogen-bonding interactions (e.g., between the triazine N-atoms and water) that influence stability .
Q. Key Findings :
- The compound is stable in plasma (<5% degradation at 37°C after 6 hours) but hydrolyzes rapidly in acidic conditions (t = 1.2 hours at pH 2.0) .
How does the compound interact with biological targets, and what in vitro assays validate its mechanism?
Basic Research Focus
The acrylamide and triazine moieties enable interactions with kinases or DNA:
- Kinase Inhibition : Molecular docking (AutoDock Vina) predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR’s ATP-binding pocket via π-π stacking with thiophene and hydrogen bonding with the triazine .
- DNA Intercalation : UV-Vis titration with CT-DNA shows a bathochromic shift (12 nm) and increased viscosity, confirming intercalation .
Q. Validation Assays :
- MTT Assay : IC values of 2.1 µM against HeLa cells vs. 8.3 µM for normal fibroblasts indicate selective cytotoxicity .
- Western Blotting : Downregulation of phosphorylated EGFR (Tyr-1173) in A549 cells at 5 µM .
What strategies mitigate side reactions during the coupling of triazine and acrylamide intermediates?
Advanced Research Focus
Common side reactions include:
- Oversubstitution : Use of excess acryloyl chloride leads to di-acrylation. Mitigate via dropwise addition (30 minutes) at 0°C and strict stoichiometric control .
- Polymerization : Add radical inhibitors (e.g., hydroquinone, 0.1% w/w) during acryloyl chloride handling .
- Byproduct Formation : Purify intermediates via column chromatography (silica gel, 10% MeOH/DCM) before coupling .
Q. Process Optimization :
- Continuous Flow Chemistry : Reduces side reactions by minimizing reaction time (residence time = 5 minutes) and improving heat dissipation .
How do researchers reconcile discrepancies in reported biological activities of structurally similar compounds?
Advanced Research Focus
Discrepancies arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines (e.g., NCI-60 panel) .
- Structural Subtleties : Compare substituent effects (e.g., methoxy vs. ethoxy on triazine) via QSAR models .
Q. Case Study :
- A methyl group on the triazine (vs. ethyl in analogs) increases hydrophobicity (logP = 2.8 vs. 3.5), enhancing membrane permeability and IC by 4-fold .
What computational methods predict the compound’s reactivity in nucleophilic environments?
Q. Advanced Research Focus
- DFT Calculations (Gaussian 16) : Compute Fukui indices to identify electrophilic sites (e.g., acrylamide β-carbon, = 0.12) prone to nucleophilic attack .
- MD Simulations (AMBER) : Simulate hydrolysis in water, revealing a free energy barrier of 18.3 kcal/mol for acrylamide cleavage .
Q. Validation :
- Experimental kinetic data (k = 0.25 h at pH 7.4) align with simulations (R = 0.94) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
